molecular formula C6H5Cl2NO B596850 3,5-Dichloro-4-methoxypyridine CAS No. 17228-73-8

3,5-Dichloro-4-methoxypyridine

Cat. No.: B596850
CAS No.: 17228-73-8
M. Wt: 178.012
InChI Key: OKLLCBHMGGNTKF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxypyridine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The presence of chlorine and methoxy groups on the pyridine ring makes this compound a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

3,5-Dichloro-4-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for “3,5-Dichloro-4-methoxypyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methoxypyridine typically involves the chlorination of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 3 and 5 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3,5-dichloro-4-hydroxypyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxypyridines.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methoxypyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chlorine and methoxy groups can interact with active sites or binding pockets, altering the activity of the target molecule. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-hydroxypyridine
  • 3,5-Dichloro-4-ethoxypyridine
  • 3,5-Dichloro-4-methylpyridine

Uniqueness

3,5-Dichloro-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding interactions in biological systems. Compared to its analogs, the methoxy group provides additional versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

3,5-dichloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLLCBHMGGNTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856689
Record name 3,5-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-73-8
Record name 3,5-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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